2-O-Benzyl-3-O-allyl-sn-glycerol
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Overview
Description
Preparation Methods
The preparation of 2-O-Benzyl-3-O-allyl-sn-glycerol involves several synthetic routes. One common method includes the reaction of glycerol with benzyl chloride and allyl bromide under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions . The reaction conditions often involve heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
2-O-Benzyl-3-O-allyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and allyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-O-Benzyl-3-O-allyl-sn-glycerol has several scientific research applications:
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in various biological studies.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-O-Benzyl-3-O-allyl-sn-glycerol involves its interaction with molecular targets and pathways in biological systems. The compound can undergo enzymatic transformations to form active metabolites that exert specific effects on cellular processes. These effects may include modulation of lipid metabolism, signal transduction pathways, and other biochemical pathways .
Comparison with Similar Compounds
2-O-Benzyl-3-O-allyl-sn-glycerol can be compared with other similar compounds, such as:
2-O-Benzyl-3-O-allyl-1-propanol: Similar in structure but with different functional groups.
2-O-Benzyl-3-O-allyl-4,6-O-benzylidene-α-D-glucopyranoside: A more complex molecule with additional functional groups.
2-O-Benzyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside: Another complex molecule with different stereochemistry.
These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-phenylmethoxy-3-prop-2-enoxypropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-8-15-11-13(9-14)16-10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQVSYDAAVQSQC-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H](CO)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427182 |
Source
|
Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106401-57-4 |
Source
|
Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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